Protein degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a synthetic molecule known for its role in targeted protein degradation. It is often used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide involves several steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a selective hydroxylation reaction.
Attachment of the Amino Group: The amino group is added through an amination reaction, often using a protected amino acid derivative.
Coupling with the Benzyl Group: The benzyl group containing the thiazole moiety is coupled to the pyrrolidine ring using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, either batch or continuous flow synthesis methods are employed.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include:
VHL Protein: Acts as a recognition element for the target protein.
Ubiquitin-Proteasome Pathway: Facilitates the degradation of the ubiquitinated protein.
Comparison with Similar Compounds
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: is unique due to its specific structure and ability to recruit the VHL protein. Similar compounds include:
(S,R,S)-AHPC hydrochloride: Another ligand used in PROTAC research.
VH032: A related compound used for targeted protein degradation.
These compounds share similar mechanisms of action but differ in their specific structures and binding affinities.
Biological Activity
Protein degraders, particularly those classified under heterobifunctional compounds like PROteolysis TArgeting Chimeras (PROTACs), represent a novel class of therapeutic agents that utilize the ubiquitin-proteasome system (UPS) to selectively degrade target proteins. This article focuses on the biological activity of "Protein Degrader 1," exploring its mechanisms, efficacy, and potential applications in therapeutic contexts.
Ubiquitin-Proteasome System
this compound operates primarily through the UPS, which is responsible for the degradation of misfolded or damaged proteins as well as regulatory proteins involved in critical cellular processes. The mechanism involves:
- Binding to Target Protein : this compound binds to a specific target protein (the protein of interest, POI).
- Recruitment of E3 Ligase : It simultaneously binds to an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target protein.
- Polyubiquitination and Degradation : The polyubiquitinated protein is recognized by the proteasome and subsequently degraded, leading to a complete loss of function of that protein.
This process enables a more profound and durable effect compared to traditional small-molecule inhibitors, which typically only inhibit the activity of proteins without degrading them entirely .
Efficacy and Research Findings
Recent studies have demonstrated the efficacy of this compound in various biological contexts:
- Cancer Therapy : this compound has shown promising results in preclinical models for cancer treatment. For instance, it effectively degrades BRD4, a protein implicated in several cancers, with a maximum degradation efficiency exceeding 99% at low concentrations (DC50 values ranging from 11.9 to 21.9 nM) .
- Cell Cycle Regulation : In breast cancer cell lines, treatment with this compound resulted in significant cell cycle arrest and apoptosis induction. Specifically, it caused a >20-fold increase in apoptotic rates compared to traditional inhibitors .
Case Study 1: BRD4 Degradation
In a study assessing the effects of this compound on BRD4:
- Objective : Evaluate its degradation efficiency and impact on cell proliferation.
- Methods : Concentration-dependent studies were conducted using human breast cancer cells.
- Results : The treatment led to significant downregulation of c-Myc levels and upregulation of apoptosis markers such as cleaved caspase-9 and PARP1 .
Case Study 2: Targeting Oncogenic Mutants
Another investigation focused on using this compound to target KRAS mutants:
- Objective : Assess its ability to degrade multiple oncogenic variants.
- Findings : The degrader effectively eliminated various KRAS mutants, showcasing its potential as a versatile therapeutic agent against different cancer types .
Comparative Analysis
Feature | Traditional Inhibitors | This compound |
---|---|---|
Mechanism | Occupancy-driven | Event-driven |
Target Engagement | Continuous binding | Transient binding |
Efficacy | Limited | High (multiple targets per molecule) |
Duration of Effect | Short | Long-lasting (requires resynthesis for recovery) |
Specificity | Moderate | High (depends on E3 ligase interaction) |
Future Directions
The ongoing research into this compound and similar compounds is promising. As these agents enter clinical trials, their potential to treat various diseases, particularly cancer, is being closely evaluated. Future studies will focus on optimizing their design for improved pharmacokinetics and specificity while assessing long-term effects in vivo.
Properties
IUPAC Name |
1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXMSNKPDWMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.